Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate is a thiophene-based derivative featuring:
- A thiophene-3-carboxylate core substituted at positions 2, 3, and 2.
- A 4-(4-chlorophenyl) group at position 4, contributing steric bulk and lipophilicity.
- A 1,1-dioxidobenzo[d]isothiazol-3-yl moiety attached via an amino group at position 2.
- An ethyl ester at position 3, influencing solubility and metabolic stability.
Thiophene derivatives are widely explored for pharmacological applications due to their structural versatility and ability to interact with biological targets .
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4S2/c1-2-27-20(24)17-15(12-7-9-13(21)10-8-12)11-28-19(17)22-18-14-5-3-4-6-16(14)29(25,26)23-18/h3-11H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOLHIFVLGOBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C₁₄H₁₃ClN₂O₃S
- Molecular Weight : 320.79 g/mol
- CAS Number : Not specified in the sources.
The structural elements include a thiophene core, an isothiazole moiety, and a chlorophenyl group, which contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The compound has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7). Research indicates that it promotes cell cycle arrest at the G2/M phase and induces significant morphological changes associated with apoptosis .
Table 1: Antitumor Activity Data
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 23.2 | Apoptosis induction |
| Other derivatives | MCF-7 | 52.9 - 95.9 | Variable activity |
Mechanisms of Induced Apoptosis
The compound's mechanism involves:
- DNA Damage : Induces DNA fragmentation leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increases oxidative stress within cancer cells.
- Caspase Activation : Promotes the activation of caspases, which are critical for the execution of apoptosis.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and IL-8. This effect is mediated through modulation of nitric oxide (NO) production in macrophages, which plays a role in inflammatory responses .
In Vivo Studies
In vivo studies have demonstrated that this compound can improve hematological parameters in tumor-bearing mice. Significant improvements were noted in red blood cell (RBC) counts and hemoglobin levels after treatment compared to control groups .
Table 2: Hematological Parameters Improvement
| Parameter | Control Group | Treated Group |
|---|---|---|
| Hemoglobin (g/dL) | 7.9 | 5.99 |
| RBC Count (10^6/µL) | 5.14 | 4.43 |
| WBC Count (10^3/µL) | 3.69 | 4.21 |
Toxicity Studies
Toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models during preliminary studies.
Potential Applications
The biological activity of this compound suggests potential applications in:
- Cancer Therapy : As an adjunct treatment for various malignancies.
- Anti-inflammatory Agents : For conditions characterized by chronic inflammation.
- Drug Development : As a lead compound for synthesizing new derivatives with enhanced efficacy.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table compares the target compound with structurally related analogs, focusing on substituent effects and inferred properties:
Key Observations
Substituent at Position 2: The target’s benzoisothiazol dioxido group introduces a sulfone, which may enhance polarity and hydrogen-bonding capacity compared to cyanoacetyl () or quinoxaline () derivatives. This could improve target binding in biological systems .
Halogen Effects (Position 4) :
- The 4-chlorophenyl group in the target and –9 provides moderate lipophilicity. In contrast, the 4-bromophenyl analog () increases steric bulk and polarizability, which may alter binding kinetics .
Biological Activity Trends :
- Compounds with fused heterocycles (e.g., triaza-cyclopenta[α]indene in ) exhibit confirmed antibacterial/antifungal activity, suggesting that bulky substituents at position 2 enhance bioactivity .
- The target’s sulfone group may mimic these effects by stabilizing interactions with microbial enzymes or membranes.
Solubility and Pharmacokinetics :
- The ethyl ester in all compounds improves membrane permeability but may reduce aqueous solubility. The sulfone in the target could partially counterbalance this by increasing polarity .
Research Findings and Implications
- Synthetic Routes: Bromination and cyanoacetylation are common strategies for functionalizing thiophene cores (). The target’s benzoisothiazol moiety likely requires specialized coupling reactions.
- Spectroscopic Characterization : Analogous compounds are validated via ¹H/¹³C-NMR, mass spectrometry, and X-ray crystallography (), which would apply to the target compound.
Q & A
Basic: What are the key synthetic steps for Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Cyclocondensation of ethyl 4-(4-chlorophenyl)thiophene precursors with 1,1-dioxidobenzo[d]isothiazol-3-amine under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
- Step 2: Coupling reactions to introduce the thiophene-3-carboxylate moiety, often using carbodiimide-based coupling agents (e.g., EDC or DCC) to activate carboxylic acid intermediates .
- Optimization: Critical parameters include temperature control (60–80°C), solvent selection (e.g., acetonitrile for improved solubility), and catalytic use of bases like triethylamine to enhance reaction efficiency. Purity is ensured via column chromatography or recrystallization .
Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy:
- Stretching vibrations for C=O (ester, ~1700 cm⁻¹), S=O (sulfone, ~1350–1150 cm⁻¹), and N-H (amide, ~3300 cm⁻¹) validate functional groups .
Advanced: How does the 1,1-dioxidobenzo[d]isothiazole moiety influence bioactivity and target interactions?
Methodological Answer:
- Mechanistic Role: The sulfone group (S=O) enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes like kinases or proteases. The benzoisothiazole ring contributes to π-π stacking with aromatic residues in target proteins (e.g., Bcl-2 family proteins in apoptosis regulation) .
- SAR Insights: Modifications to the sulfone group (e.g., replacing it with a thioether) reduce potency, as shown in analogs tested against cancer cell lines (IC50 shift from 0.5 µM to >10 µM) .
Advanced: What in vitro models are used to evaluate anticancer potential, and how are IC50 values interpreted?
Methodological Answer:
- Cell Lines: Common models include MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Dose-response curves (0.1–100 µM) are generated using MTT or SRB assays .
- IC50 Interpretation: Lower IC50 values (e.g., 0.2–2 µM) indicate high potency. For example, quinoxaline-thiophene hybrids show sub-micromolar activity in leukemia cell lines (Jurkat: IC50 = 0.45 µM) via caspase-3 activation . Contradictions in data (e.g., variable activity across cell types) require validation via orthogonal assays (e.g., flow cytometry for apoptosis) .
Advanced: How are stability and degradation profiles assessed under varying conditions?
Methodological Answer:
- Forced Degradation Studies:
- Acidic/Base Conditions: Incubation in 0.1N HCl/NaOH at 40°C for 24 hours, followed by HPLC analysis. Degradation products (e.g., hydrolyzed ester or sulfone cleavage) are identified via LC-MS .
- Oxidative Stress: Exposure to 3% H2O2 reveals susceptibility of the thiophene ring to oxidation, forming sulfoxide derivatives .
- Storage Recommendations: Stability is maintained at −20°C in inert atmospheres (argon) to prevent hydrolysis or photodegradation .
Advanced: What strategies resolve contradictions in reported biological activities?
Methodological Answer:
- Data Harmonization:
- Dose Standardization: Ensure consistent molar concentrations across studies (e.g., µM vs. µg/mL discrepancies) .
- Assay Validation: Cross-verify using clonogenic assays (for proliferation) and Western blotting (target protein inhibition, e.g., Bcl-2/Bax ratio) .
- Structural Confirmation: Re-evaluate compound purity via NMR and X-ray crystallography to rule out batch-to-batch variability .
Advanced: How is the compound’s pharmacokinetic profile evaluated in preclinical models?
Methodological Answer:
- ADME Studies:
- Solubility: Measured in PBS (pH 7.4) and simulated gastric fluid. LogP values (~4.0, via XLogP3) predict moderate lipophilicity, requiring formulation with cyclodextrins for in vivo delivery .
- Metabolic Stability: Incubation with liver microsomes (human/rat) identifies CYP450-mediated oxidation pathways. Major metabolites include hydroxylated thiophene derivatives .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Docking Simulations:
- Software: AutoDock Vina or Schrödinger Suite docks the compound into ATP-binding pockets (e.g., Bcl-2 homology domains). The benzoisothiazole moiety shows strong affinity for hydrophobic subpockets (binding energy: −9.2 kcal/mol) .
- MD Simulations: 100-ns trajectories assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
